

# pasodacigib discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Pasodacigib |           |
| Cat. No.:            | B15573272   | Get Quote |

An In-depth Technical Guide to the Discovery and Development of Pasodacigib

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Pasodacigib** is an investigational, orally administered small molecule inhibitor of diacylglycerol kinase alpha (DGK $\alpha$ ). Initially developed by Bayer AG, this compound is currently in the early stages of clinical development for the treatment of advanced solid tumors. By targeting DGK $\alpha$ , **pasodacigib** aims to enhance the body's immune response against cancer cells, representing a novel approach in immuno-oncology. This document provides a comprehensive overview of the discovery, mechanism of action, and development history of **pasodacigib**, based on publicly available data.

# **Introduction to Pasodacigib**

**Pasodacigib** has been identified as a potent and selective inhibitor of diacylglycerol kinase alpha (DGK $\alpha$ )[1][2]. The compound is structurally related to the substituted aminoquinolone class of molecules, as detailed in patents filed by Bayer[3][4]. The development of **pasodacigib** stems from the growing understanding of the role of DGK $\alpha$  in regulating T-cell function and its potential as a therapeutic target in oncology. The global research and development status for **pasodacigib** is currently at the "Discovery" phase, with a related compound, BAY-2862789, progressing into Phase 1 clinical trials[5].

# **Discovery and Development History**



The discovery of **pasodacigib** is linked to Bayer's research program focused on identifying novel immuno-oncology agents. While specific details of the initial screening and lead optimization process are not publicly disclosed, the development timeline can be inferred from patent filings and the initiation of clinical trials.

#### Key Development Milestones:

| Milestone                            | Organization                 | Compound/Identifi<br>er        | Details                                                                                                                                                                          |
|--------------------------------------|------------------------------|--------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patent Filing                        | Bayer AG                     | Substituted<br>aminoquinolones | Patent US11998539B2 describes a class of DGKα inhibitors, with pasodacigib's structure matching one of the claims.                                                               |
| INN Assignment                       | World Health<br>Organization | Pasodacigib                    | The International Nonproprietary Name "pasodacigib" was assigned to a DGK inhibitor.                                                                                             |
| Phase 1 Clinical Trial<br>Initiation | Bayer AG                     | BAY-2862789                    | A Phase 1 clinical trial (NCT05858164) was initiated to evaluate the safety and preliminary efficacy of this DGKα inhibitor in patients with advanced malignant solid neoplasms. |

#### **Mechanism of Action**

**Pasodacigib**'s therapeutic potential lies in its ability to inhibit diacylglycerol kinase alpha  $(DGK\alpha)$ . DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to generate



phosphatidic acid (PA). In the context of T-cell activation, this enzymatic activity plays a critical role in dampening the immune response.

### The Role of DGKα in T-Cell Signaling

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is essential for the activation of several downstream pathways that promote T-cell effector functions, including the Ras-MAPK and protein kinase C (PKC) pathways.

DGK $\alpha$  acts as a negative regulator by converting DAG to PA, thereby attenuating DAG-mediated signaling and leading to a state of T-cell anergy or exhaustion. This is a mechanism that tumors can exploit to evade immune surveillance.

### **Pasodacigib's Effect on T-Cell Activation**

By inhibiting DGK $\alpha$ , **pasodacigib** is hypothesized to increase the intracellular concentration and prolong the signaling of DAG in T-cells. This enhancement of DAG signaling is expected to lead to a more robust and sustained T-cell activation, proliferation, and anti-tumor activity. This mechanism of action suggests potential synergies with other immunotherapies, such as checkpoint inhibitors.





Click to download full resolution via product page

Caption: DGK $\alpha$  signaling pathway and the mechanism of action of **pasodacigib**.



### **Preclinical and Clinical Development**

Publicly available preclinical data on **pasodacigib** is limited. However, studies on DGK $\alpha$  inhibition have shown promising results in various models. For instance, pharmacological inhibition of DGK has been demonstrated to reduce airway inflammation and hyperresponsiveness in mice and decrease bronchoconstriction in human airway samples. In the context of oncology, DGK $\alpha$  inhibition is expected to suppress cancer cell proliferation and activate T-cell functions, potentially offering a dual anti-cancer effect.

A Phase 1 clinical trial (NCT05858164) for the DGK $\alpha$  inhibitor BAY-2862789, which is believed to be **pasodacigib**, is currently underway.

Table of Clinical Trial Information:

| Parameter                 | Details                                                                                                                                                          |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Clinical Trial Identifier | NCT05858164                                                                                                                                                      |
| Compound                  | BAY-2862789                                                                                                                                                      |
| Phase                     | Phase 1                                                                                                                                                          |
| Status                    | Recruiting                                                                                                                                                       |
| Title                     | A Study of BAY-2862789 in Participants With Advanced Solid Tumors                                                                                                |
| Primary Objectives        | To evaluate the safety, tolerability, and pharmacokinetics of BAY-2862789. To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D). |
| Secondary Objectives      | To evaluate the preliminary anti-tumor activity of BAY-2862789. To assess the pharmacodynamic effects of BAY-2862789 on immune cells.                            |
| Indications               | Advanced Malignant Solid Neoplasm, Non-<br>Small Cell Lung Cancer                                                                                                |

# **Experimental Protocols**



Detailed experimental protocols for **pasodacigib** are proprietary to the manufacturer. However, based on standard methodologies in the field, the following outlines the likely experimental workflows used in its preclinical evaluation.

## In Vitro DGKα Enzyme Inhibition Assay Workflow

This assay would be crucial for determining the potency and selectivity of **pasodacigib** against  $DGK\alpha$ .



Click to download full resolution via product page

Caption: A generalized workflow for an in vitro DGK $\alpha$  enzyme inhibition assay.

## **T-Cell Activation Assay Workflow**

To assess the functional impact of **pasodacigib** on T-cells, an in vitro activation assay would be employed.



Click to download full resolution via product page

Caption: A representative workflow for a T-cell activation assay.



#### **Future Directions**

The ongoing Phase 1 clinical trial of BAY-2862789 will provide crucial data on the safety, pharmacokinetics, and preliminary efficacy of **pasodacigib** in cancer patients. Future development will likely focus on:

- Combination Therapies: Exploring the synergistic effects of pasodacigib with checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) and other anti-cancer agents.
- Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to DGKα inhibition.
- Expansion to Other Indications: Investigating the therapeutic potential of pasodacigib in other diseases where T-cell dysfunction plays a role, such as chronic viral infections or fibrotic disorders.

#### Conclusion

**Pasodacigib** is a promising new entrant in the field of immuno-oncology. Its novel mechanism of action, targeting the intrinsic negative regulatory pathway of T-cell activation, holds the potential to overcome immune evasion by tumors. As more data from preclinical and clinical studies become available, a clearer picture of the therapeutic utility of **pasodacigib** will emerge, potentially offering a new treatment modality for patients with advanced cancers.

# **Logical Relationship Diagram**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

• 1. Federal Court finds patent ineligible for listing against SNDS [smartbiggar.ca]



- 2. pasodacigib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. US11998539B2 Substituted aminoquinolones as DGKalpha inhibitors for immune activation - Google Patents [patents.google.com]
- 4. pasodacigib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. BAY-2862789 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [pasodacigib discovery and development history].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573272#pasodacigib-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com